(R)-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a thiophene ring substituted with a methyl group and an amino butanoate ester, making it a unique molecule with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate typically involves the condensation of 3-methylthiophene with appropriate reagents to introduce the amino and ester functionalities. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Gewald reaction or other condensation reactions to achieve high yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol .
Scientific Research Applications
®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Known for its multiple crystalline polymorphic forms and use as an intermediate in drug synthesis.
3-Methylthiophene: A simpler thiophene derivative used in the synthesis of various organic compounds.
Uniqueness
®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester functionalities allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]butanoate |
InChI |
InChI=1S/C11H17NO2S/c1-4-9(11(13)14-3)12-7-10-8(2)5-6-15-10/h5-6,9,12H,4,7H2,1-3H3/t9-/m1/s1 |
InChI Key |
FOIAZIYNXNIUED-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)NCC1=C(C=CS1)C |
Canonical SMILES |
CCC(C(=O)OC)NCC1=C(C=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.